molecular formula C21H15F2N3O2S2 B2675576 2-{[3-(2-fluorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[(4-fluorophenyl)methyl]acetamide CAS No. 1260994-37-3

2-{[3-(2-fluorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[(4-fluorophenyl)methyl]acetamide

Cat. No.: B2675576
CAS No.: 1260994-37-3
M. Wt: 443.49
InChI Key: AIXDTXNNUKIFAZ-UHFFFAOYSA-N
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Description

Historical Development in Medicinal Chemistry

The exploration of thieno[3,2-d]pyrimidine derivatives began in the mid-20th century, with early work focusing on their synthesis as analogs of purine and pyrimidine bases. The introduction of fluorine substituents marked a turning point in the 1990s, driven by the need to improve metabolic stability and binding affinity in drug candidates. For instance, Gamhepathiopine, a 2-tert-butylaminothieno[3,2-d]pyrimidin-4(3H)-one derivative, demonstrated dual-stage antiplasmodial activity, inspiring the development of fluorinated variants. By the 2010s, advances in cross-coupling reactions enabled precise functionalization at the 4-position of the thienopyrimidine core, as seen in patents describing palladium-catalyzed arylations and nucleophilic substitutions. The compound 2-{[3-(2-fluorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[(4-fluorophenyl)methyl]acetamide emerged from these efforts, combining fluorophenyl groups for enhanced lipophilicity and a sulfanyl-acetamide moiety for target engagement.

Significance in Heterocyclic Chemistry Research

Thieno[3,2-d]pyrimidines are prized for their planar, aromatic structure, which facilitates π-π stacking interactions with biological targets. The incorporation of fluorophenyl groups introduces steric and electronic effects that modulate reactivity and solubility. For example:

  • The 2-fluorophenyl substituent at position 3 increases electron-withdrawing character, stabilizing the thienopyrimidine ring against oxidation.
  • The 4-fluorobenzyl group on the acetamide side chain enhances membrane permeability via hydrophobic interactions.

Table 1: Key Structural Features and Their Chemical Roles

Structural Element Role in Heterocyclic Chemistry
Thieno[3,2-d]pyrimidine core Provides aromaticity and planar geometry for target binding
2-Fluorophenyl group Enhances electronic density and metabolic stability
Sulfanyl bridge Facilitates hydrogen bonding and redox activity
4-Fluorobenzyl acetamide Improves lipophilicity and pharmacokinetics

These modifications underscore the compound’s versatility in structure-activity relationship (SAR) studies, particularly in optimizing kinase inhibition and anti-inflammatory profiles.

Position in Contemporary Drug Discovery

In the era of targeted therapies, This compound has garnered attention for its potential in oncology. Computational studies predict strong binding to ATR kinase, a key regulator of DNA damage response, with a docking score of −9.2 kcal/mol. Experimental validations using MTT assays show IC₅₀ values of <10 µM against breast cancer cell lines, outperforming non-fluorinated analogs. Additionally, its dual-stage activity against Plasmodium parasites (IC₅₀: 0.8 µM hepatic stage, 1.2 µM erythrocytic stage) highlights broad-spectrum potential.

Table 2: Comparative Biological Activities of Fluorinated Thienopyrimidines

Compound Target IC₅₀ (µM) Selectivity Index
Current compound ATR kinase 0.45 12.3
Non-fluorinated analog ATR kinase 2.1 3.8
Gamhepathiopine derivative P. falciparum 1.8 8.9

Comparison with Related Fluorinated Heterocyclic Systems

Fluorophenyl-thieno[3,2-d]pyrimidines exhibit distinct advantages over other fluorinated heterocycles:

  • vs. Pyrido[2,3-d]pyrimidines : The thiophene ring confers greater aromatic stabilization, reducing metabolic degradation compared to pyridine-based systems.
  • vs. Quinazoline derivatives : Fluorine at the ortho position of the phenyl group improves steric complementarity with hydrophobic kinase pockets, as evidenced by 40% higher binding affinity in molecular dynamics simulations.
  • vs. Non-fluorinated thienopyrimidines : Fluorination at critical positions enhances oral bioavailability (F%: 65 vs. 28) and plasma half-life (t₁/₂: 6.2 h vs. 2.1 h).

These comparisons validate the strategic use of fluorine in fine-tuning physicochemical and pharmacological properties, solidifying the compound’s status as a lead structure in modern drug design.

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-[3-(2-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15F2N3O2S2/c22-14-7-5-13(6-8-14)11-24-18(27)12-30-21-25-16-9-10-29-19(16)20(28)26(21)17-4-2-1-3-15(17)23/h1-10H,11-12H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIXDTXNNUKIFAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NCC4=CC=C(C=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15F2N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(2-fluorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[(4-fluorophenyl)methyl]acetamide typically involves multiple steps. One common method involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using reagents such as formic acid or triethyl orthoformate . The reaction conditions often require heating and the use of desiccants like calcium chloride to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-{[3-(2-fluorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[(4-fluorophenyl)methyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols; reactions often conducted in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of thieno[3,2-d]pyrimidine derivatives. The compound may exert its effects through the inhibition of specific kinases involved in cancer cell proliferation. For instance:

  • Mechanism of Action : Research indicates that similar compounds can inhibit MEK1/2 kinases, leading to reduced cell growth in leukemia models at concentrations as low as 0.3 µM.
  • Case Studies : In vitro studies on acute biphenotypic leukemia (MV4-11) and acute monocytic leukemia (MOLM13) cells demonstrated significant growth inhibition when treated with related compounds, suggesting that this compound may have similar effects.

Enzyme Inhibition

The compound's structural features suggest potential inhibition of enzymes related to cancer progression:

  • Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition : Related thieno[3,2-d]pyrimidine compounds have shown dual inhibitory effects against AChE and BChE, indicating moderate activity. This suggests that the compound may also exhibit similar enzyme inhibition properties.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Key pharmacokinetic parameters include absorption, distribution, metabolism, and excretion (ADME), which influence its efficacy and safety profile.

Mechanism of Action

The mechanism of action of 2-{[3-(2-fluorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[(4-fluorophenyl)methyl]acetamide involves its interaction with specific molecular targets. The compound may inhibit enzymes or modulate receptors by binding to their active sites. This interaction can disrupt normal cellular processes, leading to therapeutic effects. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide

  • Key Differences: Substituent at position 3: 4-methylphenyl (vs. 2-fluorophenyl in the target compound). Acetamide modification: 4-(trifluoromethoxy)phenyl (vs. 4-fluorobenzyl). Core saturation: 6,7-dihydrothieno[3,2-d]pyrimidin-4-one (vs. fully aromatic core).
  • The 4-methylphenyl group lacks the electronegative fluorine atom, reducing dipole interactions in binding pockets .

N-{2-[(4-fluorophenyl)methyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl}-2-{4-[(5-hydroxypentyl)oxy]phenyl}acetamide

  • Key Differences: Core structure: Isoindole-1,3-dione (vs. thienopyrimidinone). Substituents: Hydroxypentyloxy-phenyl (vs. fluorophenyl-sulfanyl).
  • Implications :
    • The isoindole core may confer distinct π-π stacking interactions in target binding.
    • The hydroxypentyloxy group introduces hydrogen-bonding capacity absent in the target compound .

Functional Analogues with Fluorophenyl-Acetamide Motifs

(S)-2-acetamido-N-(3-((1-(3,4-dichlorophenyl)-4-(2-(methylthio)ethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)oxy)propyl)-3-(4-fluorophenyl)propanamide

  • Key Differences: Backbone: Pyrazole-propanamide (vs. thienopyrimidine-acetamide). Substituents: Dichlorophenyl and pyridinyl (vs. fluorophenyl-sulfanyl).
  • The pyridine ring introduces basicity, altering solubility and ionization at physiological pH .

Anti-Exudative Acetamides (e.g., 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives)

  • Key Differences: Core: 1,2,4-Triazole (vs. thienopyrimidinone). Bioactivity: Demonstrated anti-exudative activity at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg) .
  • Implications :
    • The triazole core may engage in hydrogen bonding via NH groups, a feature absent in the target compound’s sulfur-rich core.

Physicochemical and Spectroscopic Comparisons

NMR Profiling

  • Target Compound : Expected chemical shifts for fluorophenyl protons (δ ~7.2–7.8 ppm) and sulfanyl-linked methylene (δ ~3.5–4.0 ppm) based on analogous structures .
  • Comparison with Rapa Analogues: Substituent-induced shifts in regions A (positions 39–44) and B (positions 29–36) highlight differences in electron-withdrawing effects between fluorophenyl and non-halogenated groups .

Mass Spectrometry (MS/MS) Fragmentation

  • Molecular networking (cosine score ≥0.8) would cluster the target compound with other fluorophenyl-acetamides, while divergent fragmentation patterns (e.g., loss of –SCF₃ vs. –F) distinguish it from trifluoromethoxy analogues .

Biological Activity

The compound 2-{[3-(2-fluorophenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[(4-fluorophenyl)methyl]acetamide is a complex organic molecule belonging to the thienopyrimidine family. This compound is notable for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Understanding its biological activity is crucial for evaluating its therapeutic potential.

Structural Characteristics

The structure of the compound includes:

  • A thienopyrimidine core , which is known for its diverse biological activities.
  • A sulfanyl group , which may enhance interactions with biological targets.
  • Aromatic groups that could contribute to its pharmacological properties.

Biological Activity Overview

Research indicates that compounds within the thienopyrimidine class exhibit various biological activities. The specific compound has been studied for its potential to inhibit certain kinases and exhibit antimicrobial properties.

Table 1: Potential Biological Activities of the Compound

Activity TypeDescriptionReferences
Antimicrobial May exhibit activity against bacteria and fungi due to structural features allowing binding to enzymes or receptors.
Anti-inflammatory Presence of amide bond suggests potential anti-inflammatory effects.
Anticancer Structural analogs have shown anticancer activity; further studies needed to confirm efficacy.

The mechanism by which this compound exerts its biological effects likely involves interactions with specific enzymes or receptors. For instance, the thienopyrimidine core can bind to various biological targets, potentially inhibiting their activity and leading to therapeutic effects.

Case Studies

  • Kinase Inhibition : Similar compounds have been investigated for their ability to inhibit kinases, which play a crucial role in cell signaling pathways. The hinge-binding moiety present in the compound suggests it may effectively inhibit specific kinases involved in cancer progression.
  • Antimicrobial Activity : Studies on structurally related thienopyrimidine derivatives have demonstrated significant antimicrobial activity against resistant strains of bacteria, indicating that this compound may also possess similar properties.

Table 2: Comparative Analysis of Related Compounds

Compound NameStructure FeaturesBiological Activity
Ethyl 2-{[3-(2-fluorophenyl)-4-oxo-thieno[3,2-d]]}Contains thienopyrimidine coreAntimicrobial
Methyl 4-(2-{[3-methyl-thieno[3,2-d]]}Similar core with different substituentsModerate anticancer
Benzothiophene derivativesFused benzene and thiophene ringsDistinct electronic properties

Research Findings

Recent studies have explored the biological activity of various thienopyrimidine derivatives, revealing insights into their efficacy against specific targets. For example:

  • Compounds with fluorinated phenyl groups exhibited enhanced binding affinity and inhibitory activity against cholinesterases, suggesting a potential role in neurodegenerative disease treatment .
  • Certain derivatives demonstrated significant anticancer activity against Caco-2 cells (a colorectal cancer cell line), indicating their potential as therapeutic agents .

Q & A

Q. Yield Optimization Strategies :

  • Catalyst Screening : Use Pd-based catalysts for coupling reactions to reduce side products.
  • Solvent Selection : Polar aprotic solvents (e.g., NMP) enhance solubility of intermediates .
  • Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH gradient) improves purity, though recrystallization may be preferred for scale-up .

Q. Table 1: Synthetic Route Comparison

StepConditionsYield (%)Reference
Pyrimidine CyclizationH₂SO₄, reflux45–60
Sulfanyl CouplingK₂CO₃, DMF, 80°C31
N-BenzylationNaH, THF, 0°C → RT68

Basic Question: How is the compound structurally characterized to confirm purity and identity?

Methodological Answer:

  • X-ray Crystallography : Resolves crystal packing and confirms stereochemistry. Monoclinic systems (e.g., space group P21/c) with unit cell parameters a = 18.220 Å, b = 8.118 Å, c = 19.628 Å are typical for related analogs .
  • Spectroscopy :
    • ¹H/¹³C NMR : Aromatic protons (δ 7.2–8.1 ppm) and carbonyl signals (δ 165–170 ppm) validate the acetamide and fluorophenyl groups .
    • HRMS : Molecular ion peaks matching m/z 483.08 (C₂₂H₁₆F₂N₃O₂S₂⁺) confirm the molecular formula.

Q. Table 2: Key Crystallographic Data

ParameterValueReference
Space GroupP21/c
Unit Cell Volume2748.9 ų
Z8

Advanced Question: How can computational methods predict the compound’s biological activity and guide experimental design?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., kinases). The fluorophenyl groups show strong hydrophobic interactions with ATP-binding pockets .
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to evaluate electronic properties (e.g., HOMO-LUMO gaps), correlating with redox activity .
  • MD Simulations : Assess stability in aqueous solutions (TIP3P water model) to predict solubility and aggregation behavior .

Key Insight : Computational screens reduce wet-lab experiments by 40–60% by prioritizing high-affinity analogs .

Advanced Question: How to resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?

Methodological Answer:

  • Assay Standardization :
    • Use uniform cell lines (e.g., HEK293 for kinase inhibition) and control compounds (e.g., staurosporine) .
    • Validate via orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity).
  • Structural Analysis : Compare crystal structures of compound-protein complexes to identify binding mode inconsistencies .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to datasets, accounting for variables like solvent (DMSO concentration) and incubation time .

Basic Question: What safety precautions are critical during handling?

Methodological Answer:

  • PPE : Nitrile gloves, lab coat, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods during weighing and synthesis to avoid inhalation of fine particles .
  • Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Question: How can structure-activity relationship (SAR) studies improve therapeutic efficacy?

Methodological Answer:

  • Substituent Modulation :
    • Replace 2-fluorophenyl with electron-withdrawing groups (e.g., CF₃) to enhance target binding .
    • Modify the acetamide linker to sulfonamide for improved metabolic stability .
  • In Vivo Testing : Administer derivatives (5–20 mg/kg) in murine models to correlate SAR with pharmacokinetics (e.g., AUC, Cₘₐₓ) .

Q. Table 3: SAR Trends

ModificationEffect on IC₅₀Reference
4-Fluorophenyl↑ Selectivity for Kinase X
Sulfonyl vs. Acetamide↑ Metabolic Stability

Basic Question: What methods determine solubility and stability under physiological conditions?

Methodological Answer:

  • HPLC-UV : Measure solubility in PBS (pH 7.4) at 25°C. Typical values range from 12–18 µM for thienopyrimidine analogs .
  • Stability Assays : Incubate in simulated gastric fluid (pH 2.0) and liver microsomes. Monitor degradation via LC-MS over 24 hours .

Advanced Question: How can statistical experimental design (DoE) optimize reaction conditions?

Methodological Answer:

  • Factorial Design : Vary temperature (60–120°C), catalyst loading (1–5 mol%), and solvent (DMF vs. NMP) to identify significant factors .
  • Response Surface Methodology (RSM) : Model interactions between variables to maximize yield. For example, a central composite design predicts optimal NMP volume (10 mL) and reaction time (16 h) .

Key Outcome : DoE reduces experimental runs by 50% while achieving >95% confidence in parameter significance .

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